Cyano(phenyl)methyl phenylacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61066-86-2 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[cyano(phenyl)methyl] 2-phenylacetate |
InChI |
InChI=1S/C16H13NO2/c17-12-15(14-9-5-2-6-10-14)19-16(18)11-13-7-3-1-4-8-13/h1-10,15H,11H2 |
InChI Key |
SZTMJGKGDBKNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of Cyano Phenyl Methyl Phenylacetate
Nucleophilic Reactivity of the Cyano Group
The cyano group (-C≡N) is characterized by a polarized triple bond, with the nitrogen atom being more electronegative than the carbon atom. This renders the carbon atom electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Attack and Subsequent Transformations
The carbon atom of the nitrile group in compounds like cyano(phenyl)methyl phenylacetate (B1230308) is electrophilic and can be attacked by nucleophiles. byjus.commasterorganicchemistry.com This reaction is a fundamental process in the chemistry of nitriles. byjus.com The initial step involves the addition of a nucleophile to the carbon-nitrogen triple bond, leading to the formation of an imine anion intermediate. libretexts.org
This intermediate can then undergo further transformations depending on the reaction conditions and the nature of the nucleophile. For instance, in the presence of a proton source, the imine anion can be protonated to form an imine. youtube.com
A key reaction of cyanohydrins and their derivatives is hydrolysis, which can occur under acidic or basic conditions to ultimately yield α-hydroxy carboxylic acids. libretexts.orgsealordhotels.comwikipedia.org The nitrile group is first hydrolyzed to an amide, which is then further hydrolyzed to a carboxylic acid. youtube.com
The mechanism for the acid-catalyzed hydrolysis of a cyanohydrin starts with the protonation of the nitrogen atom, making the carbon atom more electrophilic. youtube.com A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. youtube.com Continued heating in an acidic solution hydrolyzes the amide to the corresponding α-hydroxy carboxylic acid. youtube.com
Participation in Heterocyclic Synthesis
Cyanohydrins and their derivatives are valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org The presence of both a hydroxyl and a cyano group allows for a range of cyclization reactions. rsc.org For example, the reduction of the cyano group to an amine, followed by intramolecular reactions, can lead to the formation of cyclic structures like morpholines and tetrahydroisoquinolines. rsc.org
In one synthetic route, a cyanohydrin can be treated with an amino ester. Subsequent reduction of the ester and the nitrile can lead to an amino alcohol, which can then be induced to cyclize into a morpholine (B109124) derivative. rsc.org Another example involves the selective reduction of the cyano group to an amine, followed by reactions that lead to the formation of tetrahydroisoquinolines. rsc.org These transformations highlight the utility of the cyano group in this class of compounds as a linchpin for constructing complex heterocyclic systems. rsc.orgwikipedia.org
Reactivity of the Ester Moiety
The ester group in cyano(phenyl)methyl phenylacetate is also a key site for chemical transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis Under Acidic and Basic Conditions
Ester hydrolysis is a fundamental reaction that can be catalyzed by either acid or base. ncert.nic.in
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group towards nucleophilic attack by water. youtube.com This is followed by the formation of a tetrahedral intermediate. Proton transfer and subsequent elimination of the alcohol (in this case, cyanophenylmethanol) yields the carboxylic acid (phenylacetic acid). youtube.com The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. youtube.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. pearson.com This results in a tetrahedral intermediate. The subsequent elimination of the alkoxide (the cyanophenylmethoxide ion) generates the carboxylic acid, which is then deprotonated by the alkoxide to form the carboxylate salt and the alcohol. This final deprotonation step makes the reaction essentially irreversible. pearson.com
The following table summarizes the general conditions for the hydrolysis of phenylacetonitrile (B145931), a related nitrile, which is a key step in the synthesis of phenylacetic acid, a component of the target molecule. google.comchemicalbook.com
| Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Sulfuric Acid, Methanol (B129727) | 95-100°C, 6h | Methyl Phenylacetate | 80% | chemicalbook.com |
| Sodium Hydroxide, Water | 100°C, 7-10h | Phenylacetic Acid | 52-75% | google.com |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.comorganic-chemistry.org This reaction can also be catalyzed by either acids or bases. masterorganicchemistry.com
In the context of this compound, treatment with an alcohol (e.g., ethanol) in the presence of an acid or base catalyst would lead to the formation of ethyl phenylacetate and cyanophenylmethanol. masterorganicchemistry.com The reaction proceeds through a similar nucleophilic acyl substitution mechanism as hydrolysis, with the incoming alcohol acting as the nucleophile. masterorganicchemistry.com The use of a large excess of the new alcohol can shift the equilibrium towards the desired product. masterorganicchemistry.com N-heterocyclic carbenes have also been shown to be effective catalysts for transesterification reactions. organic-chemistry.org
Reduction Pathways of Esters
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reduction of this compound would yield two alcohol products: phenylethanol (from the phenylacetate moiety) and 2-amino-1-phenylethanol (B123470) (from the reduction of both the ester and the cyano group of the cyanophenylmethanol moiety).
The mechanism of ester reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the primary alcohol. libretexts.org
Alternatively, the use of a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can allow for the selective reduction of the ester to an aldehyde at low temperatures. ncert.nic.in In the case of this compound, this would be a more complex transformation due to the presence of the cyano group, which can also be reduced by DIBAL-H. rsc.org
The following table outlines the reduction products of a cyanohydrin, a closely related structure. libretexts.org
| Functional Group | Reagent | Product | Reference |
| Cyanohydrin | LiAlH₄ | Primary Amine | libretexts.org |
| Cyanohydrin | Mineral Acid | α-Hydroxycarboxylic Acid | libretexts.org |
Decomposition Studies
The stability and decomposition of esters like this compound are critical parameters in their synthesis, storage, and application. While specific decomposition studies on this compound are not extensively documented in publicly available literature, insights can be drawn from related compounds such as methyl phenylacetate.
Methyl phenylacetate is known to undergo decomposition upon photolysis when in a methanol solution. sigmaaldrich.com Furthermore, when subjected to high temperatures, it is reported to decompose, emitting acrid smoke and irritating fumes. nih.gov It is plausible that this compound would exhibit similar thermal lability, potentially fragmenting at the ester linkage or through reactions involving the nitrile and phenyl groups under pyrolytic conditions. The presence of the additional cyano and phenyl groups on the alpha-carbon may influence the decomposition mechanism and the temperature at which it occurs, potentially offering pathways for intramolecular cyclization or rearrangement upon heating.
Alpha-Carbon Reactivity and Enolization Phenomena
The carbon atom situated between the phenyl ring and the ester carbonyl group, known as the alpha-carbon, is a key center of reactivity in this compound. The presence of both a cyano (C≡N) group and a carbonyl (C=O) group significantly influences the acidity of the hydrogen atom attached to this alpha-carbon, making it susceptible to a variety of reactions. libretexts.orgyoutube.com
Keto-Enol Tautomerism and Equilibrium Studies
Carbonyl compounds that have a hydrogen atom on the alpha-carbon can exist as a mixture of two readily interconvertible constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orglibretexts.org This equilibrium is known as keto-enol tautomerism. For this compound, the keto form is the ester itself, while the enol form features a carbon-carbon double bond and a hydroxyl group.
The position of the keto-enol equilibrium is influenced by several factors. In the case of this compound, the presence of the electron-withdrawing cyano group on the alpha-carbon is particularly significant. Such groups tend to stabilize the corresponding enolate anion, which is the conjugate base formed by the removal of the alpha-proton, thereby shifting the equilibrium more towards the enol form compared to simple esters. fiveable.me While most simple carbonyl compounds exist predominantly in the keto form at equilibrium, compounds like 2,4-pentanedione, which can be stabilized by conjugation and intramolecular hydrogen bonding, show a significant percentage of the enol tautomer. libretexts.orgyoutube.com
The equilibrium can be catalyzed by both acids and bases. libretexts.orgmasterorganicchemistry.com Base catalysis proceeds through the formation of a resonance-stabilized enolate ion, while acid catalysis involves the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon. libretexts.orglibretexts.org
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Relevance to this compound |
| Alpha-Substituents | Electron-withdrawing groups (e.g., -CN, -NO₂) stabilize the enolate, favoring the enol form. fiveable.me | The cyano group significantly stabilizes the enolate, increasing the enol concentration at equilibrium. |
| Conjugation | Extended conjugation in the enol form increases its stability. fiveable.me | The enol form would have a C=C bond that could be in conjugation with the phenyl ring, providing stabilization. |
| Solvent | Protic solvents can stabilize the keto form through hydrogen bonding. fiveable.me | The choice of solvent can shift the equilibrium position. |
| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com | Not directly applicable for a simple enol of an ester, but relevant in related dicarbonyl systems. |
Reactions Involving Alpha-Proton Abstraction
The hydrogen atom on the alpha-carbon of this compound is significantly acidic. This is because the resulting carbanion, or enolate, is stabilized by the delocalization of the negative charge onto both the oxygen atom of the ester's carbonyl group and the nitrogen atom of the cyano group through resonance. libretexts.orglibretexts.org
This enhanced acidity facilitates the removal of the alpha-proton by a suitable base. youtube.com Strong, non-nucleophilic bases are often employed to generate the enolate quantitatively. A common choice for this purpose is lithium diisopropylamide (LDA), which is sterically hindered and thus less likely to act as a nucleophile and attack the carbonyl carbon. utdallas.edu The formation of the enolate is a critical step, as it serves as a potent nucleophile in subsequent reactions.
The general mechanism for base-catalyzed alpha-proton abstraction is as follows:
A base removes the acidic alpha-hydrogen, forming a carbanion. libretexts.org
This carbanion is a resonance-stabilized enolate, with the negative charge shared by the alpha-carbon, the carbonyl oxygen, and the nitrile nitrogen. libretexts.org
Carbon-Carbon Bond Forming Reactions at the Alpha-Position
The enolate generated from this compound is a powerful nucleophile, with the major site of reaction typically being the alpha-carbon. utdallas.edu This reactivity is harnessed in a variety of essential carbon-carbon bond-forming reactions. mdpi.com
One of the most fundamental reactions is the alkylation of the enolate. libretexts.orgresearchgate.net This involves the reaction of the enolate with an electrophile, such as an alkyl halide, in an SN2 reaction. This process allows for the introduction of new alkyl groups at the alpha-position, creating a new carbon-carbon bond.
Another important class of reactions is the Mannich reaction . A biomimetic asymmetric Mannich reaction of phenylacetate thioesters has been reported, which proceeds through a "soft enolization" process. nih.gov This reaction involves the addition of the enolate to an imine or iminium ion, forming a β-amino carbonyl compound. nih.gov Given the structural similarities, it is expected that this compound could participate in analogous transformations.
Table 2: Examples of C-C Bond Forming Reactions at the Alpha-Position
| Reaction Type | Reactants | Product Type | Significance |
| Alkylation | Enolate of this compound + Alkyl Halide (R-X) | α-Alkyl-α-cyano-α-phenyl phenylacetate | Forms a new C-C bond by adding an alkyl chain to the alpha-carbon. libretexts.orgresearchgate.net |
| Aldol Addition | Enolate of this compound + Aldehyde/Ketone | β-Hydroxy-α-cyano-α-phenyl phenylacetate | A powerful method for forming C-C bonds and creating β-hydroxy carbonyl compounds. libretexts.org |
| Mannich Reaction | Enolate of this compound + Imine/Iminium Ion | β-Amino-α-cyano-α-phenyl phenylacetate | Introduces an amino group at the β-position, yielding valuable synthetic intermediates. nih.gov |
Aromatic Ring Functionalization and Transformations
This compound possesses two phenyl rings, each of which can potentially undergo functionalization, typically through electrophilic aromatic substitution. organic-chemistry.org The substituents already present on each ring direct the position of attack of incoming electrophiles.
Phenyl Ring on the Alpha-Carbon : This ring is attached to the alpha-carbon, which bears the cyano and phenylacetate groups (-CH(CN)COOR). This entire substituent is electron-withdrawing and will, therefore, act as a deactivating group and a meta-director for electrophilic aromatic substitution.
The functionalization of methyl-substituted benzene (B151609) derivatives has been shown to be influenced by the reaction medium, with the presence of water, for instance, affecting the reaction pathway. nih.gov Similar solvent effects could play a role in the selective functionalization of the phenyl rings in this compound.
C=N Double Bond Formation Reactions
The cyano group (C≡N) in this compound is a versatile functional group that can participate in reactions that lead to the formation of a carbon-nitrogen double bond (C=N). tcichemicals.com These reactions often result in the synthesis of nitrogen-containing heterocyclic compounds.
One such reaction is the [3+2] cycloaddition of the nitrile with an azide (B81097) to form a tetrazole ring . This reaction involves the nitrogen atoms of the azide adding across the C≡N triple bond, resulting in a five-membered aromatic ring containing four nitrogen atoms and multiple C=N bonds. tcichemicals.com
Furthermore, nitriles can serve as precursors in cascade reactions. For example, a reaction involving N,N-disubstituted aminomalononitriles and propiolaldehydes proceeds through intermediates involving C-N bond formation to ultimately yield complex indole (B1671886) structures. acs.org While the starting material is different, this illustrates how a nitrile-containing fragment can be incorporated into a larger structure involving the formation of new C-N and C=N bonds. The activation of the C-CN bond itself by transition metals can also lead to novel transformations, though this often results in the replacement of the cyano group rather than its direct conversion to a C=N-containing moiety. snnu.edu.cnnih.gov
Catalytic Transformations Involving Cyano Phenyl Methyl Phenylacetate
Asymmetric Catalysis for Enantioselective Synthesis
The generation of chiral centers, particularly quaternary ones, is a significant challenge in organic synthesis. Cyano(phenyl)methyl phenylacetate (B1230308) is frequently employed as a prochiral nucleophile in asymmetric catalytic reactions to create such stereocenters with high enantioselectivity.
Asymmetric fluorination of active methylene (B1212753) compounds is a critical method for producing optically active fluorine-containing molecules. Phase-transfer catalysis (PTC) has emerged as a powerful tool for this transformation, utilizing chiral catalysts to control the stereochemical outcome. While direct studies on cyano(phenyl)methyl phenylacetate are not extensively detailed, the principles applied to other α-cyanoesters and active methylene compounds are directly relevant. cas.cnresearchgate.net
In this methodology, a chiral phase-transfer catalyst, often a Cinchona alkaloid or a quaternary ammonium (B1175870) salt derivative, facilitates the transfer of a fluoride (B91410) anion (from a source like CsF or KF) or the deprotonated substrate between an aqueous or solid phase and an organic phase. digitellinc.comnih.govd-nb.info The catalyst creates a chiral environment around the ion pair, directing the approach of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) to one face of the enolate, resulting in an enantioenriched fluorinated product. nih.govrsc.org The use of amide-based catalysts has been shown to be highly effective, achieving excellent yields and enantioselectivities through multiple hydrogen-bonding interactions. rsc.org
Table 1: Representative Catalysts for Asymmetric Fluorination of Active Methylene Compounds
| Catalyst Type | Fluorinating Agent | Key Features | Ref |
|---|---|---|---|
| Chiral Bis-Urea | Cesium Fluoride (CsF) | Merges hydrogen bonding and phase-transfer catalysis for nucleophilic fluorination. | nih.gov |
| Amide-based Cinchona Alkaloids | NFSI | Low catalyst loading (0.05–0.5 mol%), rapid reactions, and high enantioselectivity. | rsc.org |
The conjugate addition of α-cyano esters to α,β-unsaturated ketones is a powerful method for constructing molecules with adjacent tertiary and quaternary stereocenters. A significant challenge is controlling the stereochemistry of this transformation. Research has shown that a cooperative system involving a soft Lewis acid and a hard Brønsted acid can effectively catalyze the asymmetric Michael addition of substrates like tert-butyl-2-cyano-2-phenylacetate to enones. rsc.org
In one such system, a palladium-based Lewis acid catalyst activates the enone, while a Brønsted acid co-catalyst, such as acetic acid, is crucial to prevent side reactions like β-hydride elimination. rsc.org This dual catalytic approach enables the reaction to proceed smoothly, generating densely functionalized products that are precursors to valuable α-amino acids. rsc.orgrsc.org The combination of different catalyst types allows for high yields and selectivities. rsc.orgnih.gov
Stereodivergent synthesis, the ability to selectively generate any diastereomer of a product from the same set of starting materials by simply changing the catalyst, represents a sophisticated level of stereochemical control. nih.govub.edu This has been successfully demonstrated in the Michael addition of α-cyanoacetates. rsc.org
By carefully selecting the catalyst, chemists can dictate the diastereochemical outcome of the reaction. For instance, in the Michael addition of tert-butyl 2-cyano-2-phenylacetate to 2-cyclohexen-1-one, a bimetallic palladium catalyst preferentially forms the (R,S)/(S,R)-diastereomer. In contrast, a related monometallic palladium catalyst favors the formation of the (R,R)/(S,S)-diastereomer. rsc.org This catalyst-controlled diastereoselectivity is a powerful strategy, providing access to different stereoisomers without altering the substrates. nih.govacs.org
Table 2: Catalyst-Controlled Diastereoselectivity in Michael Addition
| Catalyst Type | Substrate 1 | Substrate 2 | Diastereomeric Ratio (dr) | Ref |
|---|---|---|---|---|
| Bimetallic Palladium Complex | tert-Butyl 2-cyano-2-phenylacetate | 2-Cyclohexen-1-one | 70:30 ((R,S)/(S,R) favored) | rsc.org |
Transition Metal Catalysis for Functional Group Interconversion
Transition metal catalysis is instrumental in modifying the functional groups within this compound and related molecules, offering pathways to diverse chemical structures.
The ester and nitrile functionalities are both susceptible to catalytic hydrogenation, although they typically require different conditions, allowing for selective transformations.
Nitrile Hydrogenation: The nitrile group can be reduced to a primary amine. This transformation is commonly achieved using catalysts like Raney Nickel, palladium, or platinum under a hydrogen atmosphere. youtube.com For related α-cyanoketones, iridium-catalyzed asymmetric transfer hydrogenation using formic acid as the hydrogen source has proven effective for reducing the ketone function while leaving the nitrile group intact, demonstrating the potential for chemoselective reductions in multifunctional molecules. organic-chemistry.org
Ester Hydrogenation: The reduction of esters to alcohols is a fundamental transformation. nih.gov Homogeneous catalysts, particularly those based on ruthenium complexes with bifunctional ligands (e.g., PNN or N-heterocyclic carbene ligands), are highly efficient for this purpose under milder conditions than many heterogeneous systems. nih.govresearchgate.net These catalysts operate through metal-ligand cooperation, enabling the heterolytic cleavage of hydrogen gas. nih.gov
Table 3: Typical Catalysts for Hydrogenation of Nitriles and Esters
| Functional Group | Catalyst System | Product | Ref |
|---|---|---|---|
| Nitrile | Raney Ni, H₂ | Primary Amine | youtube.com |
| Nitrile (in α-cyanoketone) | [Ir(Cp*)Cl₂]₂ / Ts-DPEN, HCOOH/Et₃N | (Ketone reduced, Nitrile intact) | organic-chemistry.org |
| Ester | Ru-PNN Complex, H₂ | Alcohol | nih.gov |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they provide a powerful method for the α-functionalization of esters like this compound. The most prominent example is the α-arylation of esters, which forms a new carbon-carbon bond at the position adjacent to the carbonyl group. acs.orgresearchgate.netnih.gov
This reaction typically involves the deprotonation of the α-cyano ester with a strong base (e.g., LiHMDS) to form an enolate. This enolate then participates in a catalytic cycle with a palladium(0) complex and an aryl halide (Ar-X). acs.orgnih.gov The generally accepted mechanism proceeds through several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II)-aryl intermediate. dtu.dk
Coordination/Transmetalation: The ester enolate coordinates to the Pd(II) complex. In cases where zinc enolates are used, a transmetalation step occurs. researchgate.net
Reductive Elimination: The aryl group and the enolate fragment couple, and the desired α-aryl ester product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle. dtu.dk
Bulky, electron-rich phosphine (B1218219) ligands are often essential for promoting the reductive elimination step and achieving high yields. acs.orgresearchgate.net This reaction can be extended to create quaternary carbon centers and has been used to synthesize derivatives of important pharmaceutical compounds. acs.orgnih.gov Furthermore, related decarboxylative cross-coupling reactions offer an alternative strategy, where the carboxylic acid moiety itself is used as a functional handle for generating radical intermediates that can be coupled with various partners. nih.govwikipedia.org
Organocatalysis in the Activation of this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful tool for the activation of substrates like this compound. This molecule possesses multiple reactive sites amenable to organocatalytic activation, primarily the ester functional group and the α-position to the nitrile.
Activation of the ester can be achieved via acyl-transfer catalysts. For instance, organocatalysts such as 4-(dimethylamino)pyridine (DMAP) and its derivatives are known to be highly effective in this role. In principle, such a catalyst could facilitate the transesterification or aminolysis of this compound by forming a highly reactive acyl-pyridinium intermediate. Cyanide ions have also been demonstrated to catalyze acyl transfer reactions, which could be relevant given the compound's structure.
While these general principles of organocatalysis are well-established for ester-containing compounds, specific research detailing the organocatalytic activation of this compound itself is not extensively documented in the surveyed literature. The potential for asymmetric reactions, creating chiral molecules of significant interest to the pharmaceutical industry, remains a promising but largely theoretical area for this specific substrate.
Enzyme-Mediated Transformations
The use of enzymes for chemical synthesis offers high selectivity and mild reaction conditions. For this compound, two primary enzymatic transformations can be envisaged: hydrolysis of the ester linkage and conversion of the nitrile group.
Nitrilase enzymes are known to catalyze the hydrolysis of nitrile compounds to the corresponding carboxylic acid and ammonia. nih.gov This class of enzymes has a wide range of industrial applications, including the synthesis of carboxylic acids. nih.gov A nitrilase could potentially convert the cyano group of this compound into a carboxylic acid, yielding a malonic acid derivative. Some nitrilases exhibit broad substrate specificity, hydrolyzing aromatic and aliphatic nitriles, suggesting that this compound could be a viable substrate. nih.gov
Furthermore, lipase (B570770) enzymes are widely used for the hydrolysis or transesterification of esters. While the in-vitro hydrolysis of various flavoring esters by enzymes has been noted, specific studies applying lipases or other esterases to this compound are not prominent in the available research. nih.gov
The following table summarizes potential enzyme-mediated transformations.
| Enzyme Class | Potential Reaction | Product Type |
| Nitrilase | Hydrolysis of nitrile group | Phenyl(phenylacetoxy)malonic acid |
| Lipase/Esterase | Hydrolysis of ester bond | Phenylacetic acid and Mandelonitrile (B1675950) |
This table represents theoretically possible transformations based on enzyme class functions, as specific literature for this compound is limited.
Cycloaddition Reactions Catalyzed by Chiral Derivatives
Cycloaddition reactions are powerful methods for constructing cyclic molecules. In the context of this subject, a chiral derivative of this compound would act as a catalyst to facilitate a cycloaddition reaction between other molecules, inducing asymmetry in the product.
However, the scientific literature more commonly describes reactions where precursors to this compound are used as reactants rather than its derivatives as catalysts. For example, recent research has focused on the iridium-catalyzed asymmetric [3+2] cycloaddition of carboxylic acids, such as phenylacetic acid, with vinylcyclopropanes to produce enantioenriched tetrahydrofurans. acs.orgacs.org In these reactions, the carboxylic acid is a building block, not part of a catalyst. acs.orgacs.org
The development of a chiral catalyst from this compound for cycloaddition reactions remains a novel research avenue. Such a catalyst would need to be synthesized and then tested for its efficacy in promoting reactions like Diels-Alder or [3+2] cycloadditions, a process for which specific examples are not found in the current body of literature.
Spectroscopic Analysis and Mechanistic Elucidation of Cyano Phenyl Methyl Phenylacetate Reactivity
Application of Advanced NMR Techniques in Reaction Monitoring and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. researchgate.net For cyano(phenyl)methyl phenylacetate (B1230308), techniques ranging from simple 1D ¹H and ¹³C NMR to more complex 2D experiments are crucial for confirming its covalent framework and stereochemistry.
The identification of transient intermediates is a key challenge in mechanistic chemistry. Advanced NMR techniques, including rapid-injection methods and in-situ monitoring, can provide a direct window into the reaction vessel. By acquiring spectra at various time points during a reaction, it is possible to observe the appearance and disappearance of signals corresponding to short-lived species. For reactions involving cyano(phenyl)methyl phenylacetate, this could involve identifying intermediates formed during nucleophilic substitution or rearrangement reactions. While mass spectrometry is also powerful for detecting intermediates, NMR offers the advantage of providing detailed structural information about these transient species in their solution-state environment, often without the need for ionization. acs.org Mechanistic studies on related compounds have successfully used spectroscopic methods to provide evidence for proposed intermediates, a strategy directly applicable here. acs.org
Given the presence of a stereocenter at the carbon atom bonded to both phenyl rings, the cyano group, and the ester moiety, determining the three-dimensional arrangement of these groups is critical. Two-dimensional NMR experiments are particularly powerful for this purpose.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. A NOESY spectrum of this compound would be expected to show correlations between the methine proton and the protons on the adjacent phenyl rings, helping to establish their relative orientation.
Correlation Spectroscopy (COSY): This experiment reveals scalar (through-bond) couplings between protons, typically over two or three bonds. It helps in assigning the protons within each phenyl ring and confirming the connectivity of the molecule.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate protons with directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). They are essential for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum, including the quaternary carbons of the ester and nitrile groups. ipb.pt
The table below illustrates the expected ¹³C NMR chemical shifts for this compound, extrapolated from data for similar compounds. chemicalbook.com
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C≡N (Nitrile) | 115-120 | Characteristic region for nitrile carbons. |
| Methine (CH) | 60-70 | Alpha to a nitrile and a phenyl group. |
| C=O (Ester) | 168-172 | Typical for ester carbonyl carbons. |
| Phenyl C-1 (attached to CH) | 130-135 | Quaternary aromatic carbon. |
| Phenyl C-1' (in phenylacetate) | 150-152 | Aromatic carbon attached to ester oxygen. |
| Aromatic CHs | 125-130 | Standard region for benzene (B151609) ring protons. |
| Methylene (B1212753) (CH₂) | 40-45 | In the phenylacetate moiety. |
Infrared and Raman Spectroscopy for Functional Group Characterization and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them ideal for identifying functional groups. iitm.ac.in
In this compound, several key functional groups give rise to characteristic absorption bands. The nitrile (C≡N) group exhibits a sharp, medium-intensity absorption in the IR spectrum around 2220–2260 cm⁻¹. uci.edu This band is often weak in the Raman spectrum. Conversely, the ester carbonyl (C=O) stretch produces a very strong IR absorption band between 1735-1750 cm⁻¹. uci.edu The aromatic rings show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. dtic.mil
These distinct vibrational frequencies allow for effective monitoring of reaction progress. For example, in a hydrolysis reaction of the ester, one would monitor the disappearance of the C=O ester peak around 1740 cm⁻¹ and the appearance of a broad O-H stretch (from the carboxylic acid product) around 2500-3300 cm⁻¹ and a new C=O stretch around 1700-1725 cm⁻¹. Similarly, a reaction involving the nitrile group would show a change in the 2220-2260 cm⁻¹ region. researchgate.net
The following table summarizes the key expected vibrational frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Weak to Medium |
| Ester (C=O) | Stretch | 1735 - 1750 | Medium to Strong |
| Ester (C-O) | Stretch | 1000 - 1300 | Medium |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Strong |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Strong |
Mass Spectrometry for Reaction Product Identification and Mechanistic Insights
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of reaction products and providing structural information through the analysis of fragmentation patterns. acs.org
For this compound, electron ionization (EI) would likely induce fragmentation. A plausible fragmentation pattern would involve the cleavage of the ester bond or the loss of the cyano group. A prominent peak in the mass spectra of many phenyl-containing compounds is the tropylium (B1234903) ion at m/z 91, which would be expected here as well. nih.govmassbank.eu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula and unambiguous confirmation of the product's identity.
Furthermore, techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to gain mechanistic insights. massbank.eu By analyzing the reaction mixture, it is possible to detect and identify ionized intermediates or products, providing evidence that supports or refutes a proposed reaction pathway, as demonstrated in studies of complex catalytic cycles. acs.org
Below is a table of expected key fragments in the mass spectrum of this compound.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₆H₁₃NO₂]⁺ | 251 |
| [M - OCH₂Ph]⁺ | [C₉H₆N]⁺ | 128 |
| [M - CN]⁺ | [C₁₅H₁₃O₂]⁺ | 225 |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
UV-Vis Spectroscopy for Electronic Structure and Reaction Kinetics
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For this compound, the UV spectrum is expected to be dominated by π → π* transitions within the two phenyl rings. The presence of substituents (the ester and cyano-alkyl groups) on the rings will cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene.
This technique is particularly useful for studying reaction kinetics. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a wavelength where a reactant or product uniquely absorbs, one can determine the rate of the reaction. For instance, if a reaction of this compound leads to a product with a more extended conjugated system, a new absorption band will appear at a longer wavelength (a bathochromic shift). The rate of the appearance of this new band can be measured over time to calculate the reaction rate constant, providing quantitative insight into the reaction mechanism.
Theoretical and Computational Chemistry Studies of Cyano Phenyl Methyl Phenylacetate
Quantum Chemical Calculations on Molecular Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the molecular structure and energetics of organic compounds. While detailed theoretical studies specifically targeting Cyano(phenyl)methyl phenylacetate (B1230308) are not extensively available in publicly accessible literature, the methodologies employed for similar molecules, such as cyanohydrins, provide a clear framework for how such an analysis would be conducted. These calculations offer insights into the geometric parameters (bond lengths, bond angles, and dihedral angles), conformational preferences, and the relative energies of different isomers and conformers.
Density Functional Theory (DFT) Applications in Gas and Solution Phases
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like Cyano(phenyl)methyl phenylacetate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, would be employed to optimize the molecular geometry in both the gas phase and in various solvents.
In the gas phase, the calculations would reveal the intrinsic properties of the isolated molecule. For instance, the optimized geometry would provide precise bond lengths and angles, which can be compared with experimental data if available. In solution, the effect of the solvent on the molecular structure and stability can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). These calculations would show how the dipole moment of the molecule interacts with the solvent, potentially leading to changes in conformational preferences and reactivity.
For a related precursor, benzaldehyde (B42025) cyanohydrin, DFT studies have been used to investigate its formation. Such a study on this compound would likely reveal the key structural parameters as illustrated in the hypothetical data below.
Interactive Table: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Gas Phase, B3LYP/6-31G)*
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length | C(cyano) | C(alpha) | - | 1.47 Å |
| Bond Length | C(alpha) | O(ester) | - | 1.45 Å |
| Bond Angle | N(cyano) | C(cyano) | C(alpha) | 178.5° |
| Dihedral Angle | C(phenyl) | C(alpha) | O(ester) | C(carbonyl) |
Ab Initio Methods in Predicting Molecular Properties
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used for more accurate predictions of molecular properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory could be applied to this compound to obtain highly accurate energies and to study systems where electron correlation is particularly important.
These methods would be especially useful for calibrating the results from more cost-effective DFT methods and for investigating properties that are sensitive to subtle electronic effects. For example, ab initio calculations could provide benchmark values for the rotational barriers around key single bonds in the molecule, helping to understand its conformational flexibility.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.
Investigation of Rate-Determining Steps
For the synthesis of this compound, which can be formed from the reaction of a cyanohydrin with phenylacetyl chloride, computational modeling can identify the transition states for each step of the reaction. By calculating the activation energy for each step, the rate-determining step can be identified. This information is crucial for optimizing reaction conditions to improve yield and reaction rate. For the related formation of benzaldehyde cyanohydrin, computational studies have identified the transition state for the nucleophilic attack of the cyanide ion on the carbonyl carbon of benzaldehyde. An activation free energy barrier of 20.8 kcal/mol in the gas phase has been calculated for a catalyzed reaction. who.int
Prediction of Regio- and Stereoselectivity
When a reaction can lead to multiple products, computational analysis of the transition state energies can predict the regio- and stereoselectivity. For chiral molecules like this compound, understanding the factors that control the stereochemical outcome is of great importance.
Theoretical studies on the enantioselective hydrocyanation of aldehydes have shown that non-covalent interactions, such as π-stacking between the catalyst and the substrate, play a crucial role in determining the stereoselectivity. who.int By modeling the transition states leading to the (R) and (S) enantiomers of a product, the enantiomeric excess can be predicted. The energy difference between these diastereomeric transition states, even if small, can lead to a significant preference for one enantiomer.
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests high reactivity.
For this compound, the HOMO would likely be localized on the phenyl rings, which are electron-rich, while the LUMO would be centered on the cyano and ester groups, which are electron-withdrawing. This distribution would indicate that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and the carbon of the cyano group.
Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, can provide a quantitative measure of the molecule's reactivity. These descriptors help in predicting how the molecule will behave in different chemical environments.
Interactive Table: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.7 |
| Chemical Potential (μ) | -4.35 |
| Hardness (η) | 2.85 |
| Electrophilicity Index (ω) | 3.32 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models are valuable tools in physical organic chemistry and medicinal chemistry for predicting the reactivity of new compounds and for understanding the factors that govern chemical reactions. A typical QSRR model takes the form:
Reactivity = f(Descriptor 1, Descriptor 2, ...)
where the descriptors are numerical representations of the molecular structure.
For a series of derivatives of this compound, a QSRR study could be designed to understand how substituents on the phenyl rings affect a particular reaction rate, for example, the rate of hydrolysis of the ester group.
Key Steps in a QSRR Study:
Data Set Selection: A series of structurally related compounds with experimentally measured reactivity data (e.g., rate constants) is required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, Hammett constants (σ) for substituents on the phenyl rings would be crucial electronic descriptors.
Steric Descriptors: These quantify the size and shape of the molecule. Examples include molar volume, surface area, and Taft steric parameters (Es).
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices.
Quantum Chemical Descriptors: Calculated using computational chemistry methods, these can include quantities like the energy of the transition state or the charge distribution in the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the reactivity.
Model Validation: The predictive power of the QSRR model is assessed using statistical validation techniques, such as cross-validation and prediction on an external test set of compounds.
Hypothetical QSRR Model for the Hydrolysis of Substituted Cyano(phenyl)methyl Phenylacetates:
A plausible QSRR model for the alkaline hydrolysis of a series of substituted Cyano(phenyl)methyl phenylacetates might look like the following hypothetical equation:
log(k) = c0 + c1σ + c2Es + c3logP
Where:
log(k) is the logarithm of the second-order rate constant for hydrolysis.
σ is the Hammett substituent constant, representing the electronic effect of the substituent.
Es is the Taft steric parameter, accounting for the steric hindrance of the substituent.
logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.
c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis.
| Descriptor | Type | Anticipated Influence on Hydrolysis Rate | Rationale |
| Hammett Constant (σ) | Electronic | Positive correlation for electron-withdrawing groups | Electron-withdrawing groups increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. |
| Taft Steric Parameter (Es) | Steric | Negative correlation for bulky substituents | Bulky substituents near the reaction center hinder the approach of the nucleophile (hydroxide ion). |
| logP | Hydrophobicity | May show a complex relationship | Increased hydrophobicity might decrease the solubility in an aqueous medium, but could also influence the interaction with the transition state. |
| LUMO Energy | Quantum Chemical | Negative correlation | A lower energy Lowest Unoccupied Molecular Orbital (LUMO) indicates a greater susceptibility to nucleophilic attack. |
This table presents a hypothetical QSRR analysis for illustrative purposes, based on established principles of physical organic chemistry.
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocycles and Carbocycles
The versatility of the cyano group within cyanohydrin esters, such as cyano(phenyl)methyl phenylacetate (B1230308), makes them valuable precursors for the synthesis of a wide range of heterocyclic and carbocyclic structures. The nitrile functionality can be readily converted into various other functional groups, including amides, carboxylic acids, amines, aldehydes, and ketones. researchgate.net This chemical reactivity allows for the construction of complex molecular scaffolds. For instance, the cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. researchgate.net
General Transformations of the Cyano Group for Heterocycle Synthesis
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Heterocyclic Products |
|---|---|---|---|
| Nitrile | H₂/Catalyst or LiAlH₄ | Primary Amine | Pyrroles, Piperidines, Azepanes |
| Nitrile | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Lactams, Lactones (with other functional groups) |
Precursor in Natural Product Synthesis
Optically active cyanohydrins and their derivatives are crucial building blocks in the total synthesis of natural products and biologically active compounds. researchgate.net The ability to introduce a hydroxyl and a cyano group stereoselectively makes them powerful synthons. While specific examples detailing the use of cyano(phenyl)methyl phenylacetate in natural product synthesis are not extensively documented, the general class of chiral cyanohydrins is widely employed. researchgate.netd-nb.info The enantioselective synthesis of cyanohydrin esters, often achieved through enzymatic resolutions or asymmetric catalysis, provides access to chiral intermediates essential for constructing complex natural product frameworks. d-nb.infotandfonline.comingentaconnect.com
Synthetic Utility in Multi-Step Organic Transformations
The dual functionality of this compound lends itself to a variety of multi-step organic transformations. The nitrile group can be selectively reduced, hydrolyzed, or reacted with organometallic reagents, while the ester group can be hydrolyzed or transesterified. This orthogonality allows for a stepwise elaboration of the molecule. Cyanohydrins, the parent compounds of these esters, are recognized as versatile intermediates for preparing important organic molecules like α-hydroxy acids, α-amino alcohols, and α-amino aldehydes. researchgate.nettaylorandfrancis.com
Key Synthetic Transformations of Cyanohydrin Esters
| Reaction Type | Reagents | Product |
|---|---|---|
| Nitrile Hydrolysis | H₃O⁺ or NaOH, then H₃O⁺ | α-Hydroxy Carboxylic Acid |
| Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | β-Amino Alcohol |
Development of Novel Synthetic Methodologies Employing this compound Analogues
Significant research has been dedicated to the development of new synthetic methods for producing cyanohydrin esters, which are analogues of this compound. These methods often focus on achieving high enantioselectivity. One approach involves the asymmetric cyanation of aldehydes using catalysts like chiral lithium binaphtholate complexes. organic-chemistry.org Another strategy is the use of titanium complexes to catalyze the asymmetric addition of potassium cyanide and an anhydride (B1165640) to an aldehyde, yielding non-racemic cyanohydrin esters. ingentaconnect.com Furthermore, one-pot syntheses of cyanohydrin esters from carboxylic acid anhydrides have been developed, offering a more direct route to these compounds. google.com The use of organocatalysts, such as 1,5,7-triazabicyclo acs.orgacs.orgdec-5-ene (TBD), has also been explored for the cyanation of carbonyl compounds to form stable O-protected cyanohydrins. nih.gov
Role as a Reagent in Organic Reactions
Beyond being a synthetic building block, the class of α-acyloxynitriles can also function as reagents. For instance, in the presence of a suitable catalyst, they can act as cyanating agents. The use of cyanohydrin carbonates and acylates, which are structurally related to this compound, has been developed for the cyanation of various substrates. nih.gov These reagents offer a more stable and often safer alternative to traditional cyanating agents like hydrogen cyanide or trimethylsilyl cyanide.
Use in the Synthesis of Functionalized Aryl and Alkyl Carboxylic Acids and Their Derivatives
A primary application of this compound and related α-acyloxynitriles is in the synthesis of α-hydroxy carboxylic acids. The hydrolysis of the nitrile group is a well-established transformation that can be carried out under either acidic or basic conditions. libretexts.orgyoutube.com
Acid Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com
Alkaline Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially produces a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture liberates the free carboxylic acid. libretexts.orgyoutube.com
This hydrolytic conversion is a cornerstone of the synthetic utility of cyanohydrins and their esters, providing a reliable route to valuable α-hydroxy carboxylic acid derivatives. researchgate.netbritannica.com
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of cyanohydrin esters often involves the use of toxic cyanating agents and volatile organic solvents, posing environmental and safety concerns. google.com Future research will undoubtedly prioritize the development of greener alternatives. One promising avenue is the use of acetone (B3395972) cyanohydrin as a less hazardous cyanating reagent. patsnap.com Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is also a critical area of exploration. google.com
A significant advancement in this area is the catalytic cascade synthesis of cyanohydrin esters from broadly accessible aryl benzyl (B1604629) ketones, which utilizes a water/O2-induced release of cyanide ions from K3Fe(CN)6. rsc.org Furthermore, the use of biocatalysts, such as hydroxynitrile lyases (HNLs), presents a highly attractive green alternative. rsc.org These enzymes can catalyze the enantioselective addition of cyanide to aldehydes, offering a pathway to chiral cyanohydrins with high efficiency and under mild, aqueous conditions. rsc.orgd-nb.info The immobilization of these enzymes, for instance in sol-gels or silicone-based polymers, is a key strategy to enhance their stability and reusability, making the process more economically viable and sustainable. rsc.org Another innovative and green approach involves the use of carbon dioxide to direct reaction pathways, enabling the selective synthesis of cyanohydrins while minimizing byproducts. chemrxiv.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel and highly efficient catalytic systems is paramount for improving the synthesis of cyanohydrin esters. While traditional acid or base catalysis is effective, it often lacks selectivity and can lead to the formation of byproducts. libretexts.org Future research will focus on the design and application of sophisticated catalysts that offer superior control over the reaction.
This includes the exploration of organocatalysts, which have emerged as powerful tools for a wide range of organic transformations. researchgate.net Chiral organocatalysts, for instance, have shown promise in the enantioselective synthesis of cyanohydrins. researchgate.net Additionally, the use of metal-based catalysts continues to be an active area of research. For example, gold(III) chloride has been shown to be a highly efficient catalyst for the cyanosilylation of various ketones and aldehydes. organic-chemistry.org The development of bimetallic titanium complexes and chiral oxazaborolidinium salts has also led to highly enantioselective methods for the synthesis of cyanohydrin derivatives. organic-chemistry.org
Advanced Mechanistic Investigations Using In Situ Techniques with High Resolution
A deeper understanding of the reaction mechanisms governing the formation of cyanohydrin esters is crucial for the rational design of improved synthetic protocols. While the general mechanism of cyanohydrin formation is well-established, involving the nucleophilic attack of a cyanide ion on a carbonyl group, the finer details, especially in catalyzed reactions, remain a subject of investigation. libretexts.orgyoutube.com
Future research will increasingly rely on advanced in situ spectroscopic techniques with high temporal and structural resolution to probe reaction intermediates and transition states. Techniques such as in situ NMR and IR spectroscopy, as well as mass spectrometry, can provide invaluable real-time information about the species present in the reaction mixture. acs.org These experimental studies, when coupled with computational modeling, can offer a comprehensive picture of the reaction pathway. For example, mechanistic studies can help elucidate the precise role of the catalyst in activating the substrates and controlling stereoselectivity. organic-chemistry.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design for This Compound Class
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
